2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride under specific conditions to form the isoindolin-1-imine structure. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isoindolin-1-imine compounds .
Scientific Research Applications
2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)isoindolin-1-iminium bromide: A closely related compound with similar structural features and applications.
Other isoindolin-1-imine derivatives: Various derivatives of isoindolin-1-imine with different substituents on the phenyl ring.
Uniqueness
2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2.BrH/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17;/h1-7,17H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHWWKZXRLUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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